3-(Diphenylphosphoryl)-9-hydroxynonan-4-one
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Overview
Description
3-(Diphenylphosphoryl)-9-hydroxynonan-4-one is a complex organic compound characterized by the presence of a diphenylphosphoryl group, a hydroxyl group, and a ketone group within a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-9-hydroxynonan-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of diphenylphosphoryl chloride with a suitable nonane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium azide, in an organic solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as reduced-pressure distillation and purification using phenol resin have been developed to facilitate the large-scale production of diphenylphosphoryl derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)-9-hydroxynonan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The diphenylphosphoryl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium azide and diphenylphosphoryl chloride are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Diphenylphosphoryl)-9-hydroxynonan-4-one has several scientific research applications, including:
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoryl)-9-hydroxynonan-4-one involves its interaction with various molecular targets and pathways. The diphenylphosphoryl group can act as an electrophile, participating in nucleophilic substitution reactions. The hydroxyl and ketone groups can undergo oxidation and reduction reactions, respectively, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Known for its versatility in organic synthesis and similar reactivity patterns.
Diphenylphosphonic azide: Used in peptide synthesis and similar applications.
Properties
CAS No. |
78266-85-0 |
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Molecular Formula |
C21H27O3P |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-diphenylphosphoryl-9-hydroxynonan-4-one |
InChI |
InChI=1S/C21H27O3P/c1-2-21(20(23)16-10-5-11-17-22)25(24,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-4,6-9,12-15,21-22H,2,5,10-11,16-17H2,1H3 |
InChI Key |
UGVPEOXPFRXRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CCCCCO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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